molecular formula C26H36F3NO4 B579953 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide CAS No. 1621369-73-0

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

Cat. No.: B579953
CAS No.: 1621369-73-0
M. Wt: 483.6
InChI Key: QLKKMIWGFNMQJQ-JZFYYOKZSA-N
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Description

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the trinor Prostaglandin F2alpha structure. It is known for its lipophilic properties and is used primarily in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide involves several steps. The starting material is typically a Prostaglandin F2alpha derivative, which undergoes a series of chemical reactions to introduce the trifluoromethyl group and the ethyl amide functionality. Common reagents used in these reactions include trifluoromethylating agents and amide coupling reagents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell biology to investigate the effects of Prostaglandin analogs on cellular processes.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of glaucoma and other ocular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.

Comparison with Similar Compounds

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is unique due to its trifluoromethyl group, which distinguishes it from other Prostaglandin F2alpha analogs. Similar compounds include:

    Travoprost: Another Prostaglandin analog used in the treatment of glaucoma.

    Latanoprost: A widely used ocular hypotensive agent.

    Bimatoprost: Known for its application in eyelash growth enhancement.

These compounds share similar core structures but differ in their functional groups, leading to variations in their pharmacological profiles and applications.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKMIWGFNMQJQ-JZFYYOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
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17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
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17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
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17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
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17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
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17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

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